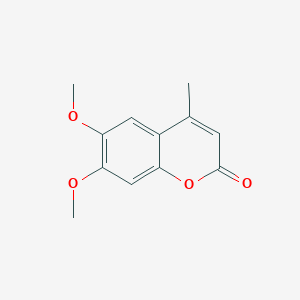

6,7-Dimethoxy-4-methylcoumarin

説明

Historical Context and Significance of the Coumarin (B35378) Scaffold in Chemical Biology

Coumarins are a class of benzopyrone compounds that are of significant interest to researchers in both the chemical and pharmaceutical fields due to their unique scaffold and wide range of bioactive properties. as-pub.com First isolated in 1820 from the tonka bean (Coumarouna odorata), the coumarin scaffold has a rich history rooted in natural products. nih.gov These compounds are secondary metabolites found in numerous plants, as well as in some fungi and bacteria. nih.gov

The significance of the coumarin scaffold in chemical biology is vast. as-pub.com Coumarins are recognized for their diverse pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and antitumor effects. conicet.gov.ar The versatility of the coumarin nucleus allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with varied biological activities. researchgate.net This structural flexibility has made coumarins a "privileged scaffold" in medicinal chemistry, serving as a template for the design of new therapeutic agents. nih.gov The ability of coumarins to interact with various enzymes and receptors is a key factor in their broad-ranging biological activities. researchgate.net

Overview of 6,7-Dimethoxy-4-methylcoumarin within the Broader Class of Substituted Coumarins

This compound is a substituted coumarin, a derivative of the basic coumarin structure. The introduction of substituents onto the coumarin ring system can significantly influence the compound's physical, chemical, and biological properties. mdpi.com In the case of this compound, the presence of two methoxy (B1213986) groups at the 6 and 7 positions and a methyl group at the 4 position defines its specific characteristics.

This compound is a white to off-white crystalline powder with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . chemimpex.com It is known for its fluorescent properties, which makes it valuable in various research applications. chemimpex.com The substitution pattern of methoxy and methyl groups on the coumarin core enhances its utility in different scientific fields. chemimpex.com

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation into this compound is driven by its potential applications stemming from its unique chemical structure and properties. One of the primary reasons for its study is its significant fluorescence. chemimpex.com This property makes it a valuable tool in the development of fluorescent probes for biological imaging and cellular studies, allowing researchers to visualize cellular processes. chemimpex.comresearchgate.net

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including various natural products. chemimpex.com Its potential anti-inflammatory and antioxidant properties are also areas of active research, with the aim of developing novel therapeutic agents. chemimpex.com The compound's photophysical properties, including its behavior in different solvents and its excited states, have been the subject of detailed spectroscopic studies to understand its fundamental characteristics. doi.org A study investigating the melanogenic potential of various 4-methylcoumarin (B1582148) derivatives found that this compound did not show any effect on melanogenesis in B16F10 melanoma cells. grafiati.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₄ | chemimpex.comscbt.com |

| Molecular Weight | 220.22 g/mol | chemimpex.com |

| Appearance | White to orange to green crystalline powder | chemimpex.com |

| Melting Point | 136 - 140 °C | chemimpex.com |

| CAS Number | 4281-40-7 | chemimpex.comscbt.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Wavelength/Shift | Solvent | Reference |

| UV-Vis Absorption (λabs) | 336 nm | Dioxane | doi.org |

| Fluorescence Emission (λem) | Varies with solvent polarity | Dioxane:H₂O mixtures | doi.org |

Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYDSYPGGDKWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195494 | |

| Record name | 6,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4281-40-7 | |

| Record name | 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4281-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHOXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6,7 Dimethoxy 4 Methylcoumarin

Established Synthetic Pathways for the 6,7-Dimethoxy-4-methylcoumarin Core

The construction of the coumarin (B35378) nucleus can be achieved through several classic and modern synthetic reactions. For this compound, the Pechmann condensation has been a traditionally favored route, while palladium-catalyzed C-H activation has emerged as a powerful contemporary alternative.

Pechmann Condensation and Related Approaches in this compound Synthesis

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. encyclopedia.pubwikipedia.org In the case of this compound, the reaction proceeds between 3,4-dimethoxyphenol (B20763) and ethyl acetoacetate. The mechanism entails an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the benzopyrone ring. wikipedia.org

Various acidic catalysts can be employed to facilitate this condensation, ranging from strong Brønsted acids like sulfuric acid and trifluoroacetic acid to Lewis acids such as aluminum chloride and zinc chloride. encyclopedia.pubconicet.gov.ar The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of heterogeneous catalysts like silica-supported heteropolyacids has been explored to improve reaction efficiency and catalyst recyclability. conicet.gov.ar

| Reactants | Catalyst | Conditions | Product | Yield |

| 3,4-Dimethoxyphenol, Ethyl Acetoacetate | H₂SO₄ | Varies | This compound | Good |

| 3,5-Dimethoxyphenol, Ethyl Acetoacetate | TPA/SG | 110 °C | 4-Methyl-5,7-dimethoxycoumarin | 60-92% conicet.gov.ar |

This table showcases representative examples of the Pechmann condensation for synthesizing dimethoxy-4-methylcoumarin derivatives.

Palladium-Catalyzed C-H Activation Strategies for Coumarin Derivatives Including this compound

In recent years, palladium-catalyzed C-H activation has become a highly attractive and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including coumarins. mdpi.comfrontiersin.org These methods offer alternative pathways that often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

One approach involves the intermolecular C-H alkenylation of phenols with acrylates, followed by intramolecular C-O bond formation. acs.orgnih.gov This reaction, often referred to as a Fujiwara-Moritani reaction, can be catalyzed by a Pd(II) species in the presence of an oxidant. frontiersin.orgnih.gov While this method is effective for synthesizing various coumarins, the regioselectivity can be a challenge, with functionalization possible at both the C-3 and C-4 positions. mdpi.comresearchgate.net

Another strategy is the intramolecular hydroarylation of alkynes. encyclopedia.pubmdpi.com In this process, a phenol derivative containing a propargyl ether moiety undergoes a palladium-catalyzed cyclization to form the coumarin ring. The regioselectivity of this reaction can be influenced by the nature of the catalyst and the substituents on the aromatic ring. mdpi.com

| Strategy | Catalyst System | Key Features |

| Intermolecular C-H Alkenylation | Pd(OAc)₂ / Oxidant | Direct coupling of phenols and acrylates. acs.orgnih.gov |

| Intramolecular Hydroarylation | Pd(II) complexes | Atom-economical cyclization of phenol-derived alkynes. encyclopedia.pubmdpi.com |

This table summarizes key palladium-catalyzed strategies for coumarin synthesis.

Targeted Derivatization of this compound

The this compound scaffold serves as a versatile platform for further chemical modification. Targeted derivatization at specific positions of the coumarin ring can lead to a diverse range of analogs with tailored properties.

Synthesis of 4-Bromomethyl-6,7-dimethoxycoumarin (B14644) and Related Electrophilic Derivatives

The methyl group at the C-4 position of this compound is a prime site for electrophilic functionalization. A key derivative is 4-bromomethyl-6,7-dimethoxycoumarin, which is a valuable intermediate for introducing various functionalities.

The synthesis of 4-bromomethyl-6,7-dimethoxycoumarin is typically achieved through the radical bromination of the parent compound using N-bromosuccinimide (NBS) in the presence of a radical initiator. This bromomethyl derivative is a reactive electrophile and can readily undergo nucleophilic substitution reactions. For example, it can react with potassium phthalimide (B116566) to form 4-phthalimidylmethyl-6,7-dimethoxycoumarin (B15547). This compound, in turn, can be a precursor to 4-aminomethyl-6,7-dimethoxycoumarin via hydrazinolysis.

| Starting Material | Reagents | Product |

| This compound | NBS, Radical Initiator | 4-Bromomethyl-6,7-dimethoxycoumarin |

| 4-Bromomethyl-6,7-dimethoxycoumarin | Potassium Phthalimide, DMF | 4-Phthalimidylmethyl-6,7-dimethoxycoumarin |

This table outlines the synthesis of key electrophilic derivatives starting from this compound.

Functionalization at C-3 Position of 6,7-Dimethoxycoumarin Scaffolds

The C-3 position of the coumarin ring is another important site for chemical modification. The electronic nature of this position makes it susceptible to various reactions, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

For instance, the Vilsmeier-Haack reaction, which uses a substituted amide and phosphorus oxychloride to generate an electrophilic iminium species, can be employed to introduce a formyl group at the C-3 position of electron-rich coumarins. chemeurope.comorganic-chemistry.org This reaction provides a route to 3-formylcoumarin derivatives, which are versatile building blocks for further transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions have also been successfully applied to functionalize the C-3 position. For example, the Suzuki-Miyaura coupling of a 3-halocoumarin with a boronic acid can be used to introduce aryl or heteroaryl substituents. researchgate.net

Regioselective Iodination and Halogenation of this compound Derivatives

The introduction of halogen atoms onto the coumarin core can significantly alter its chemical and physical properties and provide handles for further synthetic transformations. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substitution pattern of the coumarin.

In the case of 6,7-dimethoxy-4-bromomethylcoumarin, radioiodination using trifluoroacetyl hypoiodite (B1233010) has been shown to occur regioselectively at the C-3 position, yielding 3-iodo-4-bromomethyl-6,7-dimethoxycoumarin. This selectivity is attributed to the electronic and steric effects of the substituents on the coumarin ring.

For other dimethoxy-4-methylcoumarin isomers, such as 5,7-dimethoxy-4-methylcoumarin, iodination with iodine in a basic medium has been reported to yield the 6,8-diiodo derivative. iucr.orgresearchgate.net The control of regioselectivity in the halogenation of coumarins remains an active area of research, with methods utilizing copper halides and N-halosuccinimides showing promise for the selective halogenation of less electron-rich systems. thieme.de

| Compound | Reagents | Product |

| 4-Bromomethyl-6,7-dimethoxycoumarin | Trifluoroacetyl hypoiodite | 3-[¹²⁵I]iodo-4-bromo-methyl-6,7-dimethoxy-2-oxo-2H-benzopyran |

| 5,7-Dimethoxy-4-methylcoumarin | I₂, KOH, Methanol | 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin iucr.orgresearchgate.net |

This table illustrates examples of regioselective halogenation on dimethoxycoumarin scaffolds.

Design and Synthesis of Novel this compound Analogues

The structural framework of this compound serves as a valuable scaffold for the design and synthesis of novel analogues with a wide range of potential biological activities. The strategic modification of this core structure, particularly at the C-3, C-4, and the aromatic ring positions, allows for the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced or novel therapeutic properties.

The design of new analogues often focuses on introducing diverse substituents to modulate the electronic and steric properties of the coumarin ring system. For instance, the introduction of hydrophobic and electron-withdrawing groups at the C-4 position has been explored to enhance specific biological activities. Furthermore, linking the coumarin core to other heterocyclic moieties or functional groups through various linkers is a common strategy to create hybrid molecules with potentially synergistic or novel mechanisms of action.

One of the primary synthetic routes to this compound and its analogues is the Pechmann condensation. This method involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of the parent compound, 3,4-dimethoxyphenol is condensed with ethyl acetoacetate. Variations of this method, including the use of different catalysts such as montmorillonite (B579905) clay, have been employed to improve yields and reaction conditions. researchgate.net

Further derivatization of the this compound scaffold has been achieved through various chemical transformations. For example, the methyl group at the C-4 position can be functionalized. Bromination of the C-4 methyl group using N-bromosuccinimide (NBS) yields 4-bromomethyl-6,7-dimethoxycoumarin, a key intermediate for further nucleophilic substitution reactions. This intermediate can then be reacted with various nucleophiles to introduce a wide array of functional groups.

Another approach involves the modification of the coumarin nucleus itself. For instance, a series of novel coumarin derivatives were synthesized by condensing 7-hydroxy-4-methylcoumarin with acylated aromatic amines. ajpamc.com While this starts from a different precursor, it highlights a common strategy of derivatizing the phenolic hydroxyl group, which could be applied to analogues derived from 6,7-dihydroxy-4-methylcoumarin.

Research into the development of new anticancer agents has led to the design and synthesis of 4-substituted coumarin derivatives. In one study, a series of compounds containing a coumarin moiety linked to a 1,2,3-triazole and a benzoyl-substituted arylamine were designed and synthesized. google.com This work underscores the design principle of creating hybrid molecules to target specific biological pathways, such as those active under hypoxic conditions in tumors.

The synthesis of various analogues often involves multi-step reaction sequences. For example, the synthesis of 4-phthalimidylmethyl-6,7-dimethoxycoumarin starts with the bromination of this compound, followed by a nucleophilic substitution with potassium phthalimide.

The following table summarizes some of the synthesized analogues of this compound and related structures, showcasing the diversity of modifications that have been explored.

| Compound Name | Starting Material | Key Synthetic Reaction | Potential Application/Activity |

|---|---|---|---|

| 4-Bromomethyl-6,7-dimethoxycoumarin | This compound | Bromination with NBS | Synthetic Intermediate |

| 4-Phthalimidylmethyl-6,7-dimethoxycoumarin | 4-Bromomethyl-6,7-dimethoxycoumarin | Nucleophilic substitution with potassium phthalimide | Fluorescent probe, Synthetic Intermediate |

| 6,7-Dimethoxy-3-substituted coumarin derivatives | Esculetin (6,7-dihydroxycoumarin) | Methylation and further substitution | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors mdpi.com |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | 1,2,4-Benzenetriol | Pechmann condensation | Mcl-1 inhibitor (Anticancer) nih.gov |

| Coumarin-benzimidazole derivatives | Substituted 2-hydroxybenzaldehydes | Multi-step synthesis | Anti-inflammatory nih.gov |

| 4-Substituted coumarins linked with benzoyl 3,4-dimethoxyaniline (B48930) through 1,2,3-triazole | 4-Hydroxycoumarin | Multi-step synthesis involving click chemistry | Anticancer (active under hypoxia) google.com |

Biological Activities and Pharmacological Potential of 6,7 Dimethoxy 4 Methylcoumarin

Anti-Inflammatory Effects of 6,7-Dimethoxy-4-methylcoumarin

Research has highlighted the potent anti-inflammatory properties of this compound, demonstrating its ability to modulate key inflammatory pathways.

Inhibition of Pro-Inflammatory Mediator Expression in Cellular Models

In cellular models, particularly in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound has been shown to effectively suppress the expression of critical pro-inflammatory mediators. nih.govexcli.denih.gov Studies have revealed that the compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govexcli.denih.gov This downregulation leads to a subsequent reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key players in the inflammatory response. nih.govexcli.denih.gov The inhibitory effects on iNOS and COX-2 expression were observed to be concentration-dependent. nih.gov

The underlying mechanism for this inhibition involves the inactivation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govexcli.denih.govresearchgate.net Specifically, this compound has been found to inhibit the LPS-induced phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38, which are all components of the MAPK pathway. nih.govexcli.deresearchgate.net Furthermore, it attenuates the activation of NF-κB by inhibiting the phosphorylation of IκB-α. nih.govexcli.deresearchgate.net

| Pro-Inflammatory Mediator | Effect of this compound | Mechanism of Action |

|---|---|---|

| Nitric Oxide (NO) | Reduced Production | Downregulation of iNOS expression |

| Prostaglandin E2 (PGE2) | Reduced Production | Downregulation of COX-2 expression |

Attenuation of Cytokine Production by this compound

The modulation of these cytokines is also linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.govexcli.deresearchgate.net By suppressing these pathways, this compound effectively dampens the inflammatory cascade initiated by stimuli like LPS.

| Pro-Inflammatory Cytokine | Effect of this compound | Cellular Model |

|---|---|---|

| Interleukin-1β (IL-1β) | Decreased Production | LPS-stimulated RAW 264.7 cells |

| Interleukin-6 (IL-6) | Decreased Production | LPS-stimulated RAW 264.7 cells |

| Tumor Necrosis Factor-α (TNF-α) | Decreased Production | LPS-stimulated RAW 264.7 cells |

Antioxidant Properties of this compound

The antioxidant capacity of this compound is another key aspect of its pharmacological potential, contributing to its ability to mitigate cellular damage.

Radical Scavenging Capabilities and Reduction of Oxidative Stress

While dihydroxy derivatives of 4-methylcoumarins, particularly those with ortho-dihydroxy substitutions like 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin (B1670369), have shown excellent radical scavenging and ferric-reducing properties, dimethoxy-4-coumarins, including this compound, generally exhibit less significant direct antioxidant effects in cell-free assays. tandfonline.comjst.go.jpbiocrick.comtandfonline.com However, studies on cellular models suggest that 6,7-diacetoxy-4-methylcoumarins, which are structurally related, show considerable inhibitory effects against neurotoxicity and the formation of reactive oxygen species (ROS). jst.go.jp The antioxidant activity of coumarin (B35378) derivatives is often attributed to their ability to scavenge free radicals, which is a critical factor in preventing cellular damage.

Melanogenesis Modulatory Activity of this compound

Interestingly, this compound has also been identified as a modulator of melanogenesis, the process of melanin (B1238610) production.

Stimulation of Melanin Production in Melanoma Cell Lines

In studies utilizing B16F10 melanoma cells, this compound was found to significantly stimulate melanogenesis. dntb.gov.uanih.govgrafiati.comgrafiati.commdpi.com This effect was observed to be concentration-dependent. mdpi.com While other 4-methylcoumarin (B1582148) derivatives like 4-methylcoumarin itself, 7-amino-4-methylcoumarin, 6,7-dihydroxy-4-methylcoumarin, and 7,8-dihydroxy-4-methylcoumarin did not show any effect on melanin production, this compound, along with 6-methoxy-4-methylcoumarin (B186335) and 7-methoxy-4-methylcoumarin, demonstrated a significant stimulatory effect. dntb.gov.uanih.govgrafiati.comgrafiati.com This suggests that the methoxy (B1213986) groups at the 6 and 7 positions play a crucial role in this activity.

| Compound | Effect on Melanin Production in B16F10 Cells |

|---|---|

| This compound | Significant Stimulation |

| 4-methylcoumarin | No Effect |

| 7-amino-4-methylcoumarin | No Effect |

| 6,7-dihydroxy-4-methylcoumarin | No Effect |

| 7,8-dihydroxy-4-methylcoumarin | No Effect |

Regulation of Tyrosinase Activity by this compound

The compound this compound has been identified as a significant stimulator of melanogenesis. dntb.gov.uanih.gov In studies conducted on B16F10 melanoma cells, this compound, along with other 4-methylcoumarin derivatives like 6-methoxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin, was observed to enhance melanin production. dntb.gov.uanih.gov Specifically, this compound demonstrated a cell viability of 78.31% at a concentration of 200 μM and 90.34% at 100 μM in these cells. mdpi.com The stimulatory effect on melanin synthesis is linked to an increase in tyrosinase activity. dntb.gov.uanih.govresearchgate.net

Further investigation into the molecular mechanisms revealed that the melanogenic properties of related 4-methylcoumarin derivatives involve the upregulation of key proteins. Western blot analyses showed increased expression of microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). dntb.gov.uanih.gov The signaling pathways implicated in this process include the inhibition of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), which in turn upregulates MITF and tyrosinase-related proteins. dntb.gov.uanih.gov Additionally, the activation of GSK3β phosphorylation and a reduction in β-catenin phosphorylation, part of the GSK3β/β-catenin pathway, also contribute to the stimulation of melanogenesis. dntb.gov.uanih.gov

Table 1: Effect of 4-Methylcoumarin Derivatives on Melanogenesis in B16F10 Cells Create an interactive table here with columns for Compound, Concentration, Effect on Melanin Production, and Reference.

| Compound | Concentration | Effect on Melanin Production | Reference |

|---|---|---|---|

| This compound | 100 µM, 200 µM | Significant stimulation | dntb.gov.uanih.gov |

| 6-Methoxy-4-methylcoumarin | Not specified | Significant stimulation | dntb.gov.uanih.gov |

| 7-Methoxy-4-methylcoumarin | Not specified | Significant stimulation | dntb.gov.uanih.gov |

| 4-Methylcoumarin | 25, 50, 100 µM | No significant effect | mdpi.com |

| 7-Amino-4-methylcoumarin | 25, 50, 100 µM | No significant effect | mdpi.com |

| 6,7-Dihydroxy-4-methylcoumarin | 0.63, 1.25, 2.5 µM | No significant effect | mdpi.com |

| 7,8-Dihydroxy-4-methylcoumarin | 0.63, 1.25, 2.5 µM | No significant effect | mdpi.com |

Anticancer Research and Cytotoxic Effects

Coumarin and its derivatives have been the subject of extensive research for their potential anticancer properties, which are exerted through various mechanisms such as inducing apoptosis and inhibiting key cellular regulators. nih.gov

Induction of Apoptosis in Cancer Cell Lines by Coumarin Derivatives

Coumarin derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For instance, a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, has shown significant cytotoxicity against colon cancer cells by triggering apoptosis. nih.gov While direct studies on this compound's apoptotic induction are not detailed in the provided context, related compounds showcase this potential. A copper(II) complex involving a 4-methylcoumarin derivative, [Cu(4-Mecdoa)(phen)2], has been shown to induce apoptotic and necrotic cell death in human malignant cancer cells. researchgate.net This complex was found to be a more potent anti-proliferative agent than cisplatin (B142131) in certain cell lines. researchgate.net

Inhibition of Key Apoptotic Regulators (e.g., Mcl-1) by Substituted Coumarins

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. nih.gov Certain substituted coumarins have been identified as inhibitors of Mcl-1. Structure-activity relationship studies have revealed that a catechol (dihydroxy) group on the coumarin scaffold is crucial for Mcl-1 inhibitory activity. nih.gov Methylation of this catechol group, as seen in this compound, has been found to significantly reduce the inhibitory activity towards Mcl-1. nih.gov For example, the methylation products of 6,7-dihydroxycoumarin showed decreased potency, with Ki values of 15.9 ± 0.03 μM, 13.4 ± 0.08 μM, and 9.54±0.08 μM for the different methylated forms. nih.gov This suggests that while the coumarin backbone is a promising scaffold, specific substitutions are critical for potent Mcl-1 inhibition. nih.gov

Table 2: Mcl-1 Inhibitory Activity of Coumarin Derivatives Create an interactive table here with columns for Compound, Substitution, and Mcl-1 Inhibitory Activity (Ki value).

| Compound | Substitution | Mcl-1 Inhibitory Activity (Ki value) |

|---|---|---|

| 6,7-Dihydroxycoumarin | 6,7-dihydroxy | 1.49 ± 0.04 μM |

| Methylated 6,7-dihydroxycoumarin (Product 17) | 6,7-dimethoxy | 15.9 ± 0.03 μM |

| Methylated 6,7-dihydroxycoumarin (Product 18) | Not specified | 13.4 ± 0.08 μM |

| Methylated 6,7-dihydroxycoumarin (Product 19) | Not specified | 9.54±0.08 μM |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | 4-trifluoromethyl, 6,7-dihydroxy | 0.21 ± 0.02 μM |

Antimicrobial and Antiviral Investigations

The antimicrobial properties of coumarin derivatives have been evaluated against a range of pathogens, including bacteria and fungi.

Evaluation of Antibacterial and Antifungal Activities of this compound

This compound has demonstrated notable antifungal and antibacterial activities. nih.gov In a study evaluating compounds from Mexican tarragon (Tagetes lucida), this dimethoxy compound showed strong activity against the fungal strains Trichophyton mentagrophytes and Rhizoctonia solani, achieving 100% inhibition at concentrations of 125.0 and 250.0 μg/mL, respectively. nih.gov It also exhibited interesting activity against Vibrio cholerae. nih.gov Other research has also highlighted the general antimicrobial effects of coumarin derivatives. nih.gov

Anti-Helicobacter pylori Activity of Related Coumarins

While direct data on the anti-Helicobacter pylori activity of this compound is limited, studies on related coumarins provide valuable insights. Research indicates that the presence of hydroxyl groups, particularly at the C-6 and/or C-7 positions of the coumarin ring, is important for significant anti-H. pylori activity. nih.gov Methylation of these hydroxyl groups, as is the case in this compound, generally leads to diminished activity. nih.gov For instance, derivatives like 7-hydroxy-4-methylcoumarin and 6,7-dihydroxy-4-methylcoumarin showed potent activity, comparable to metronidazole. nih.gov The lipophilicity and planar structure of coumarins are thought to contribute to their ability to penetrate bacterial membranes. mdpi.com

Antiviral Potential in Infection Models

Coumarins, as a class of compounds, have demonstrated a range of antiviral activities. nih.govmdpi.comnih.gov Specifically, scoparone (B1681568) (6,7-dimethoxycoumarin) has been identified as a compound with notable antiviral properties in various infection models.

One of the significant challenges in treating viral infections like Human Immunodeficiency Virus (HIV) is the persistence of latent viral reservoirs, which are not eliminated by current antiretroviral therapy. nih.govresearchgate.netnih.gov Research has shown that scoparone, along with another coumarin derivative, hymecromone, can reactivate latent HIV-1 reservoirs. nih.govresearchgate.netnih.gov This "shock and kill" strategy aims to bring the virus out of latency, making it susceptible to clearance by antiretroviral drugs. researchgate.netnih.gov Studies using a Jurkat T cell model of HIV-1 latency demonstrated that scoparone can induce the reactivation of the HIV-1 promoter in a dose- and time-dependent manner without causing global T-cell activation, which is a crucial aspect for minimizing side effects. nih.gov The mechanism for this reactivation by scoparone appears to involve the NF-κB signal pathway. nih.gov

Scoparone has also shown efficacy against other types of viruses. In a study on the Viral Hemorrhagic Septicemia Virus (VHSV), scoparone at a concentration of 100 μg/mL inhibited viral infection when applied one-hour post-infection, achieving a 52.0% plaque reduction and a 90.6% inhibition of the VHSV N gene. researchgate.net This suggests that scoparone interferes with viral internalization and replication. researchgate.net The compound also exhibited direct virucidal activity, which increased with the duration of exposure. researchgate.net

Furthermore, phytochemicals isolated from various Artemisia species, including scoparone, have shown significant antiviral activity. nih.govencyclopedia.pub These compounds are considered promising drug candidates with activities against hepatitis B and C viruses, human herpes viruses (HSV-1 and HSV-2), and influenza A virus in the low micromolar range. nih.govencyclopedia.pub The general antiviral mechanism for these compounds often involves the inhibition of central regulatory processes in virus-infected cells, such as NF-κB or Sp1-dependent pathways, thereby blocking the host-cell machinery required for viral replication. nih.gov

Enzyme Modulation and Inhibition

The fluorescent derivative 4-(bromomethyl)-6,7-dimethoxycoumarin has been utilized as a specific tool to study the function and conformational changes of the (Ca2+-Mg2+)-ATPase enzyme found in the sarcoplasmic reticulum. portlandpress.comnih.govthegoodscentscompany.comresearchgate.net In one study, this coumarin derivative was used to label the enzyme, resulting in the specific labeling of a single cysteine residue, Cys-344. This labeling led to a 25% decrease in the steady-state ATPase activity of the enzyme.

The fluorescence of the labeled ATPase was found to be sensitive to its environment, providing insights into the enzyme's conformational states. nih.gov Fluorescence changes were observed upon the binding of Mg2+, which was consistent with binding to a single site with a dissociation constant (Kd) of 4 mM. portlandpress.comnih.gov This suggests that the binding of Mg2+ induces a conformational change in the enzyme. The effects of pH and Mg2+ on the fluorescence of the ATPase labeled with 4-(bromomethyl)-6,7-dimethoxycoumarin are thought to result from binding to a "gating" site on the enzyme. nih.gov This site influences the affinity of the primary Ca2+-binding site and affects the rate at which Ca2+ dissociates from the ATPase. portlandpress.comnih.gov

Further fluorescence changes were detected upon the binding of ADP in the presence of Ca2+ and even larger changes occurred with the binding of the non-hydrolyzable ATP analog, AMP-PCP, or upon phosphorylation with ATP. nih.gov These observations indicate that the coumarin-labeled enzyme can be used to monitor different conformational states of the ATPase during its catalytic cycle.

Derivatives of 6,7-dimethoxycoumarin have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. sci-hub.senih.gov Generally, 6,7-dimethoxycoumarin derivatives are reported to exhibit superior AChE inhibition compared to other coumarin variants. sci-hub.se

A series of 6,7-dimethoxycoumarin analogues featuring a protonatable benzylamino group linked at position-3 were found to be potent and highly selective AChE inhibitors over BuChE. nih.govresearchgate.net The inhibitory potency of these compounds was significantly influenced by the length and shape of the linker connecting the two moieties. nih.govresearchgate.net The most active compound from one such series (Compound C41m) demonstrated an IC50 value of 7.6 nM and was identified as a dual binding site inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Another study highlighted a derivative, 3-{4-[3-(Dimethylamino)-5-hydroxyphenoxy]butoxy}-6,7-dimethoxy-2H-chromen-2-one (Compound C43), as a particularly potent AChE inhibitor with an IC50 value of 0.236 nM, which was more potent than the reference drug donepezil. nih.govmdpi.com The table below summarizes the inhibitory activities of selected 6,7-dimethoxycoumarin derivatives against cholinesterase enzymes.

| Compound Derivative | Linker/Substitution Details | AChE IC50 | BuChE IC50 | Selectivity (BuChE/AChE) | Reference |

|---|---|---|---|---|---|

| 6,7-dimethoxycoumarin analogue (C41m) | Protonatable benzylamino group at position-3 | 7.6 nM | High selectivity over BuChE | High | nih.govresearchgate.net |

| 3-{4-[3-(Dimethylamino)-5-hydroxyphenoxy]butoxy}-6,7-dimethoxy-2H-chromen-2-one (C43) | Linked via butoxy chain at position-3 | 0.236 nM | >100,000 nM | >300,000 | nih.govmdpi.com |

| Halogenated Coumarin–Chalcone (CC2) | Chalcone moiety | >40 µM | 7.00 µM | Selective for BuChE | acs.org |

| Glycyrol | Isolated from Glycyrrhiza uralensis | 14.77 µM | 7.22 µM | 0.49 | mdpi.com |

Effects on Ca2+-Mg2+-ATPase Activity

Other Bioactive Properties

Scoparone (6,7-dimethoxycoumarin) exhibits significant vasodilatory effects, which have been investigated in various experimental models. mdpi.comnih.govekjcp.orgnih.gov Studies on rat aortic rings pre-contracted with phenylephrine (B352888) showed that scoparone induces dose-dependent dilation. nih.govnih.gov This effect is facilitated by the presence of the endothelium. nih.gov

The vasodilatory action of scoparone is multifaceted. One key mechanism is the activation of calcium-dependent channels, which leads to the depression of the contractile response in aortic rings. mdpi.com The compound was found to depress contractile responses induced by phenylephrine and serotonin (B10506), but not those induced by potassium chloride. nih.gov

Furthermore, scoparone's vasodilator effect appears to be mediated through pathways involving nitric oxide (NO) and prostacyclin. nih.govkoreascience.krclinicalgate.com Its dilator activity is significantly inhibited by methylene (B1212753) blue and hemoglobin, which are known inhibitors of guanylate cyclase, an enzyme crucial for the NO signaling pathway. nih.gov Scoparone has been shown to elevate the basal levels of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP), a downstream messenger of NO. nih.gov This suggests that scoparone may activate guanylate cyclase. nih.gov Additionally, the vasodilatory effect is inhibited by quinacrine (B1676205) (a phospholipase A2 inhibitor) and indomethacin (B1671933) (a cyclooxygenase inhibitor), indicating the involvement of arachidonic acid metabolites. nih.gov Research has confirmed that scoparone enhances the output of 6-keto-prostaglandin F1 alpha, a stable metabolite of prostacyclin, a potent vasodilator. nih.gov It is also suggested that scoparone may protect the endothelium-derived relaxing factor (EDRF), now known to be largely NO, from inactivation. nih.gov

Scoparone (6,7-dimethoxycoumarin) functions as a phytoalexin in citrus plants, playing a role in their defense against pathogens. nih.govmdpi.com Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to stressors, such as microbial infection or UV radiation. nih.govmdpi.com

The concentration of scoparone in citrus fruit peel (flavedo) increases significantly in response to such stressors. nih.govjst.go.jpishs.org For instance, while untreated Valencia oranges contain only trace amounts of scoparone (0.36 µg/g), the concentration rises to 15.2 µg/g after UV irradiation and to 35.51 µg/g following infection with the fungal pathogen Penicillium digitatum. nih.gov This accumulation of scoparone is associated with enhanced resistance of the fruit to fungal decay. mdpi.comashs.org Studies have shown that UV-C treatment, which induces scoparone production, effectively reduces decay development in various orange cultivars. ashs.org

The ability of different citrus cultivars to produce scoparone varies, as does the response in different plant organs (leaves vs. fruit flavedo) and at different stages of maturity. jst.go.jpishs.orgashs.org For example, after UV-C irradiation, the leaves of 'Hyuga-natsu' produced markedly more scoparone than the flavedo, while 'Calamondin' produced similar low amounts in both organs. ishs.org In several orange cultivars, the rate of scoparone accumulation was higher in fruit harvested earlier in the season. ashs.org This induced defense mechanism, involving the production of scoparone, is a key factor in the resistance of citrus fruits to postharvest diseases. mdpi.com

| Citrus Cultivar | Stress Condition | Scoparone Concentration (µg/g FW) | Reference |

|---|---|---|---|

| Valencia Orange | Untreated | 0.36 | nih.gov |

| Valencia Orange | UV-irradiated | 15.2 | nih.gov |

| Valencia Orange | Infected with P. digitatum | 35.51 | nih.gov |

| 'Hyuga-natsu' | UV-C irradiation (60 min) | ~35 | ishs.org |

| 'Calamondin' | UV-C irradiation (60 min) | ~10 | ishs.org |

Mechanistic Investigations of 6,7 Dimethoxy 4 Methylcoumarin’s Biological Actions

Elucidation of Anti-Inflammatory Signaling Pathways

Research has shown that 6,7-Dimethoxy-4-methylcoumarin (DMC) exhibits anti-inflammatory effects by modulating critical signaling pathways in macrophages. nih.govresearchgate.netnih.gov These effects are primarily observed through its ability to suppress the production of pro-inflammatory mediators. nih.govexcli.de

Inactivation of NF-κB Pathway by this compound

DMC has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govresearchgate.netnih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.netexcli.de By stabilizing IκB-α, DMC effectively blocks the translocation of NF-κB subunits (p50 and p65) into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK, JNK, p38)

The anti-inflammatory properties of DMC are also attributed to its regulation of the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.netmdpi.com Studies have demonstrated that DMC inhibits the LPS-induced phosphorylation of key MAPK members, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.govexcli.de The MAPK signaling cascade plays a crucial role in the expression of pro-inflammatory enzymes and cytokines. nih.gov By suppressing the phosphorylation of these kinases, DMC effectively dampens the inflammatory response. nih.gov

Downregulation of iNOS and COX-2 Expression

A direct consequence of the inactivation of the NF-κB and MAPK pathways by DMC is the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.netnih.gov In LPS-stimulated macrophages, DMC was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov This reduction in inflammatory mediators is a direct result of the decreased protein expression of iNOS and COX-2, as confirmed by western blot analysis. nih.gov

Table 1: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 cells

| Marker | Effect of DMC | Signaling Pathway(s) Implicated | Reference |

|---|---|---|---|

| NF-κB (p65/p50) | Inhibition of nuclear translocation | NF-κB | nih.gov |

| IκB-α | Inhibition of phosphorylation and degradation | NF-κB | nih.govresearchgate.netexcli.de |

| ERK | Inhibition of phosphorylation | MAPK | nih.govnih.gov |

| JNK | Inhibition of phosphorylation | MAPK | nih.govnih.gov |

| p38 | Inhibition of phosphorylation | MAPK | nih.govnih.gov |

| iNOS | Downregulation of expression | NF-κB, MAPK | nih.govresearchgate.netnih.gov |

| COX-2 | Downregulation of expression | NF-κB, MAPK | nih.govresearchgate.netnih.gov |

| NO | Reduction in production | NF-κB, MAPK | nih.gov |

| PGE2 | Reduction in production | NF-κB, MAPK | nih.gov |

Molecular Mechanisms of Melanogenesis Stimulation

In addition to its anti-inflammatory properties, certain derivatives of 4-methylcoumarin (B1582148) have been investigated for their effects on melanogenesis, the process of melanin (B1238610) production.

Modulation of Microphthalmia-Associated Transcription Factor (MITF) Expression

While studies on some 4-methylcoumarin derivatives show a stimulatory effect on melanogenesis, this is not a universal property of this class of compounds. For instance, 6-methoxy-4-methylcoumarin (B186335) was found to increase the expression of microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells. dntb.gov.uanih.gov MITF is a master regulator of melanogenic gene expression. mdpi.commdpi.comresearchgate.net However, research indicates that this compound (also referred to as 6,7DM-4MC) does show a significant stimulation of melanogenesis. dntb.gov.uanih.gov Other related compounds like 6,7-dihydroxy-4-methylcoumarin (6,7DH-4MC) and 7,8-dihydroxy-4-methylcoumarin (B1670369) (7,8DH-4MC) did not exhibit any effect on melanin production. dntb.gov.uanih.gov

Impact on Tyrosinase-Related Proteins (TRP-1, TRP-2)

The expression of key melanogenic enzymes, tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is controlled by MITF. mdpi.commdpi.commdpi.com Studies on the stimulatory 4-methylcoumarin derivatives, such as 6-methoxy-4-methylcoumarin, have shown that the upregulation of MITF leads to increased expression of TYR, TRP-1, and TRP-2, subsequently boosting melanin synthesis. dntb.gov.uanih.gov

Inhibition of Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) Pathways

This compound (DMC), also known as scoparone (B1681568), has been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) pathway. In studies using lipopolysaccharide (LPS)-induced mouse macrophage (RAW 264.7) cells, DMC inhibited the phosphorylation of extracellular signal-regulated kinases (ERKs), a key component of the MAPK pathway. nih.gov The MAPK family, which also includes c-Jun N-terminal kinase (JNK) and p38 kinase, is known to promote the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated by LPS. nih.gov By inhibiting the phosphorylation of ERK, as well as JNK and p38, DMC effectively suppresses these inflammatory signaling cascades. nih.gov

Similarly, studies on other 4-methylcoumarin derivatives have highlighted the importance of the ERK and Protein Kinase B (AKT) pathways. Research on 6-methoxy-4-methylcoumarin (6M-4MC) in B16F10 melanoma cells demonstrated that its pro-melanogenic effects are linked to the inhibition of both ERK and AKT. dntb.gov.uanih.govgrafiati.com This inhibition leads to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis. dntb.gov.uanih.gov Another derivative, 7-hydroxy 4-methylcoumarin (7H-4M), was also found to induce melanogenesis by downregulating the ERK and the phosphatidylinositol 3-kinase (PI3K)/AKT cascades. mdpi.com The PI3K/AKT pathway is a crucial signaling route that, among other functions, can block the release of mitochondrial apoptosis-inducers, thus having an anti-apoptotic nature. frontiersin.org

Table 1: Effect of 4-Methylcoumarin Derivatives on ERK and AKT Pathways

| Compound | Cell Line | Effect on ERK Pathway | Effect on AKT Pathway | Outcome | Reference |

| This compound (DMC) | RAW 264.7 | Inhibited LPS-induced phosphorylation | Not specified | Anti-inflammatory | nih.gov |

| 6-Methoxy-4-methylcoumarin (6M-4MC) | B16F10 | Inhibited phosphorylation | Inhibited phosphorylation | Stimulated melanogenesis | dntb.gov.uanih.gov |

| 7-Hydroxy 4-methylcoumarin (7H-4M) | B16F10 | Downregulated phosphorylation | Downregulated PI3K/AKT cascade | Stimulated melanogenesis | mdpi.com |

| 4-Methylumbelliferone | ES2, OV90 (Ovarian Cancer) | Not specified | Reduced phosphorylation | Synergistic anticancer effect with PI3K inhibitors | frontiersin.org |

Activation of GSK3β Phosphorylation and β-Catenin Pathway

The Glycogen Synthase Kinase-3β (GSK3β) and β-catenin signaling pathway is another critical target for 4-methylcoumarin derivatives. In the context of melanogenesis, studies on 6-methoxy-4-methylcoumarin (6M-4MC) have shown that it activates the phosphorylation of GSK3β. dntb.gov.uanih.gov This activation leads to a reduction in β-catenin phosphorylation, ultimately stimulating melanin synthesis via the GSK3β/β-catenin pathway. dntb.gov.uanih.gov A similar mechanism was observed for 6-methylcoumarin, which also activated GSK3β and β-catenin phosphorylation and decreased the total level of β-catenin protein, thereby promoting pigmentation. grafiati.comgrafiati.com While direct evidence for this compound is part of broader studies, the investigation of various 4-methylcoumarin derivatives, including this compound (6,7DM-4MC), for their melanogenic potential suggests this pathway is a common mechanism for this class of compounds. dntb.gov.uaresearchgate.net

Apoptotic Pathway Activation by Coumarin (B35378) Derivatives

Coumarin derivatives are widely recognized for their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a primary mechanism behind their anticancer activity and involves the activation of specific molecular cascades. nih.govresearchgate.net

Role of Caspase Pathway Activation in Cancer Cell Apoptosis

A key mechanism through which coumarins exert their pro-apoptotic effects is the activation of the caspase cascade. nih.govresearchgate.net Caspases are a family of cysteine proteases that execute the apoptotic process. iiarjournals.org Coumarin derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net

The intrinsic, or mitochondrial, pathway is a major target. Studies have demonstrated that coumarins can modulate the levels of Bcl-2 family proteins, such as upregulating the pro-apoptotic Bax protein and downregulating the anti-apoptotic Bcl-2 protein. frontiersin.orgiiarjournals.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov This, in turn, activates caspase-9, an initiator caspase, which then cleaves and activates downstream effector caspases like caspase-3, culminating in cell death. iiarjournals.orgareeo.ac.ir For instance, osthole (B1677514), a natural furanocoumarin, induces apoptosis by activating caspases and modulating Bcl-2 and Bax proteins. nih.gov Similarly, some coumarins can engage the extrinsic pathway by interacting with death receptors, such as TRAIL-R1/DR4 and TRAIL-R2/DR5, on the cancer cell surface, which also leads to caspase activation. nih.gov

Table 2: Examples of Coumarin Derivatives and their Role in Caspase-Mediated Apoptosis

| Coumarin Derivative | Cancer Cell Line | Key Mechanisms | Reference |

| O-prenylated coumarins | Human cervical cancer | Caspase-dependent apoptosis | nih.gov |

| Osthole | Various cancer cells | Caspase activation, modulation of Bcl-2 and Bax | nih.gov |

| Esculetin | Various cancer cells | Caspase-dependent pathways, mitochondrial dysfunction | nih.gov |

| Auraptene | MCF-7 (Breast cancer) | Activation of caspase-3 and caspase-8 | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | Breast cancer model | Downregulation of Bcl-2, upregulation of caspase-9 | areeo.ac.ir |

Receptor Interactions and Binding Affinities

The biological activity of coumarin derivatives is often initiated by their interaction with specific cellular receptors. While comprehensive binding affinity data for this compound across a wide range of receptors is not extensively detailed in the available literature, studies on related compounds provide insight into their potential targets.

Research has been conducted on coumarin derivatives targeting serotonin (B10506) receptors. For example, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives with a piperazine (B1678402) group were synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors. grafiati.com Another study found that modifying the coumarin core and its substituents significantly impacted binding affinity to these receptors. For instance, 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin showed high affinity with a Ki value of 0.60 nM for the 5-HT1A receptor and 8 nM for the 5-HT2A receptor. mdpi.com

In the context of cancer therapy, coumarin derivatives have been investigated as inhibitors of the anti-apoptotic protein Mcl-1. A study on 6,7-dihydroxycoumarin derivatives showed their binding affinities to Mcl-1. nih.gov Furthermore, computational studies have suggested that certain coumarin derivatives exhibit considerable binding affinity towards the vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net Scoparone (6,7-dimethoxycoumarin) has been noted for its vasodilator effects, which are thought to involve actions on calcium-dependent channels, suggesting an interaction with receptor-mediated signaling pathways in vascular smooth muscle. mdpi.com

Table 3: Receptor Binding Affinities of Selected Coumarin Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Reference |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 nM | mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 nM | mdpi.com |

| 6-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 1846 nM | mdpi.com |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 6157 nM | mdpi.com |

| 6,7-dihydroxycoumarin derivatives | Mcl-1 | Binding affinity demonstrated | nih.gov |

Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 4 Methylcoumarin and Its Analogues

Influence of Methoxy (B1213986) Substituents at Positions 6 and 7 on Biological Activity

The presence and positioning of methoxy groups on the coumarin (B35378) ring are critical determinants of biological activity. In many instances, methoxy groups at positions C6 and C7 are associated with a range of pharmacological effects.

For example, in a study of coumarin-pyridazine hybrids as selective MAO-B inhibitors, a methoxy group at the C6 position of the coumarin nucleus contributed to sub-micromolar inhibitory activity. unipd.it However, the influence of methoxy groups can be complex and context-dependent. In some cases, methoxylation can decrease activity compared to the corresponding hydroxylated analogues. For instance, the replacement of a hydroxyl group with a methoxy group at the C7 position has been shown to reduce tyrosinase inhibitory efficacy. nih.gov Similarly, methylation of a catechol group (vicinal dihydroxyl groups) on the coumarin ring led to decreased Mcl-1 inhibitory activity, highlighting the importance of the free hydroxyls for this specific target. nih.gov

In the context of human dipeptidyl peptidase III (hDPP III) inhibition, a methoxy group at C7 resulted in a decrease in inhibitory activity compared to a hydroxyl group at the same position. mdpi.com Furthermore, another study showed that while a hydroxyl group at C7 completely inhibited the enzymatic activity of methyl 2-oxo-2H-chromene-3-carboxylates, a methoxy group at the same position completely abolished this inhibitory potential. mdpi.com

Conversely, for other biological targets, methoxy groups can be favorable. The substitution of a methoxy group at the 7-position and a 3-methyl-2-butenyl (B1208987) group at the 8-position of osthole (B1677514) resulted in a significant reduction of plasma alanine (B10760859) transaminase (ALT) levels in a model of hepatitis. nih.gov

The following table summarizes the influence of methoxy groups on the biological activity of coumarin derivatives based on various studies.

| Coumarin Derivative Class | Biological Activity Studied | Effect of Methoxy Group at C6/C7 |

| Coumarin-pyridazine hybrids | MAO-B inhibition | Methoxy at C6 contributed to potent inhibition. unipd.it |

| Substituted coumarins | Tyrosinase inhibition | Methoxy at C7 reduced inhibitory efficacy compared to hydroxyl. nih.gov |

| 6,7-dihydroxycoumarin analogues | Mcl-1 inhibition | Methylation of the catechol group decreased inhibitory activity. nih.gov |

| 3-benzoyl-2H-chromen-2-ones | hDPP III inhibition | Methoxy at C7 decreased inhibitory activity compared to hydroxyl. mdpi.com |

| Osthole derivatives | Anti-hepatitis activity | Methoxy at C7 (in combination with other groups) was beneficial. nih.gov |

Effects of Hydroxylation and Methylation Patterns on Pharmacological Profiles

The pattern of hydroxylation and methylation on the coumarin ring profoundly affects the pharmacological profile of the derivatives. The interplay between these two functional groups can lead to significant variations in biological activity.

Generally, hydroxylated coumarins are potent antioxidants. mdpi.com The presence of hydroxyl groups, particularly in a catechol (ortho-dihydroxy) arrangement, is often crucial for certain biological activities. For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) was found to be more effective at suppressing neutrophil oxidative metabolism than 6,7- and 5,7-dihydroxy-4-methylcoumarins. researchgate.net In another study, the catechol group was identified as a key structural feature for Mcl-1 inhibitory activity in coumarins. nih.gov

Methylation of these hydroxyl groups often leads to a decrease in activity. For instance, methylation of the 6-OH group in monohydroxy-coumarins reduces their pro-apoptotic activity. conicet.gov.ar Similarly, methylation of the catechol moiety in 6,7-dihydroxycoumarin derivatives resulted in diminished Mcl-1 inhibitory activity. nih.gov This suggests that the free hydroxyl groups are directly involved in the interaction with the biological target.

However, this is not a universal rule. In some cases, methylation can enhance or modulate activity. For example, selective methylation can influence the lipophilicity and, consequently, the bioavailability of the compound. mdpi.com The specific positioning of both hydroxyl and methoxy groups is critical, as seen in a study where a hydroxyl group at C6 combined with a methoxy at C7 reduced the predicted binding score for tyrosinase inhibition. nih.gov

The following table summarizes the effects of different hydroxylation and methylation patterns.

| Substitution Pattern | Biological Target/Activity | Observed Effect |

| 7,8-dihydroxy (catechol) | Neutrophil oxidative metabolism | More effective than 6,7- and 5,7-dihydroxy isomers. researchgate.net |

| 6,7-dihydroxy (catechol) | Mcl-1 Inhibition | Key for inhibitory activity. nih.gov |

| Methylation of 6-OH | Pro-apoptotic activity | Reduced activity. conicet.gov.ar |

| Methylation of 6,7-dihydroxy | Mcl-1 Inhibition | Decreased inhibitory activity. nih.gov |

| 6-OH with 7-OCH3 | Tyrosinase inhibition | Reduced predicted binding affinity. nih.gov |

Role of Substituents at Other Positions (e.g., C-3, C-5, C-8) on Therapeutic Potential

Substituents at positions other than C4, C6, and C7 also play a vital role in defining the therapeutic potential of coumarin derivatives.

Position C-3: Modifications at the C-3 position can significantly impact biological activity. For instance, the introduction of alkyl groups at the C3 position of 7,8-dihydroxy-4-methylcoumarins was found to be the most effective strategy for enhancing their cytotoxic effects against various cancer cell lines. nih.gov Specifically, an n-decyl chain at C3 yielded the most potent compound in that series. nih.gov In another study, a secondary amide at the C3 position was found to be a requirement for the antiproliferative activity of certain novobiocin (B609625) derivatives. conicet.gov.ar

Positions C-5 and C-8: Substitutions at C5 and C8 can also modulate the pharmacological profile. In a study on Mcl-1 inhibitors, the introduction of a nitrogen-containing group at the C-5 or C-8 position, which allowed for an intramolecular hydrogen bond, was unfavorable for Mcl-1 inhibition. nih.gov For novobiocin analogues, hydrogen bond acceptors at positions C-5, C-6, and C-8 were explored, with substituents like o-propoxy at C6 and methoxy at C8 leading to increased activity. conicet.gov.ar Furthermore, SAR studies have shown that substitution on the C6 position of the coumarin nucleus generally provides better anticancer activity, followed by substitution at C8. nih.gov

The table below provides examples of how substituents at these other positions influence biological activity.

| Position | Substituent Type | Biological Activity | Effect |

| C-3 | n-decyl chain | Anticancer | Increased cytotoxicity. nih.gov |

| C-3 | Secondary amide | Antiproliferative | Required for activity in novobiocin derivatives. conicet.gov.ar |

| C-5/C-8 | Nitrogen-containing group | Mcl-1 inhibition | Unfavorable for activity. nih.gov |

| C-8 | Methoxy group | Antiproliferative | Increased activity in novobiocin derivatives. conicet.gov.ar |

Quantitative Structure-Activity Relationship (QSAR) Analysis of 6,7-Dimethoxy-4-methylcoumarin Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, QSAR studies provide valuable insights into the physicochemical properties that govern their pharmacological effects.

Several QSAR studies have been performed on various series of coumarin derivatives to understand the structural requirements for different biological activities. For instance, a 3D-QSAR analysis of coumarin derivatives as Mcl-1 inhibitors revealed important relationships between the steric and electrostatic properties of the compounds and their inhibitory effects. nih.gov This analysis can help in the rational design of more potent inhibitors.

In another study focusing on MAO-B inhibitors, a QSAR analysis of 7-benzyloxy-3,4-dimethylcoumarin derivatives highlighted the importance of lipophilic interactions in modulating the inhibitory activity, while excluding a significant dependence on electronic properties. acs.org The increase in the polarizability of the congeners was found to lead to a decrease in their inhibitory activity against MAO-B. bas.bg

QSAR models are built using various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. The quality of a QSAR model is often assessed by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A good QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources in the drug discovery process.

The following table summarizes key findings from QSAR studies on coumarin derivatives.

| Coumarin Series | Biological Target | Key QSAR Findings | Statistical Parameters |

| 6,7-dihydroxycoumarin derivatives | Mcl-1 | Steric and electrostatic properties are crucial for inhibitory activity. nih.gov | Not specified in the abstract |

| 7-benzyloxy-3,4-dimethylcoumarin derivatives | MAO-B | Lipophilic interactions are important for inhibition; electronic properties are less significant. acs.org | q² = 0.72, r² = 0.86 |

| 3,4-dimethyl-7-hydroxycoumarin derivatives | MAO-B | Increased polarizability leads to decreased inhibitory activity. bas.bg | r = 0.492 |

Applications in Advanced Research Methodologies and Chemical Biology

Utilization as Fluorescent Probes and Dyes in Biological Systems

The inherent fluorescence of 6,7-Dimethoxy-4-methylcoumarin and its derivatives allows them to serve as powerful probes for visualizing and understanding complex biological processes. chemimpex.com Their ability to absorb and emit light at specific wavelengths is central to their utility in fluorescence spectroscopy and imaging. chemimpex.com

Applications in Cellular Imaging and Visualization of Cellular Processes

Coumarin (B35378) derivatives are well-regarded as fluorescence reporters for investigating biological systems due to their pronounced sensitivity to their micro-environment. researchgate.net this compound and its analogues are utilized in biological imaging to help researchers visualize cellular processes. chemimpex.com For instance, derivatives can be designed to selectively label specific regions within a cell, such as mitochondria, enabling the study of their structure and dynamics. researchgate.net The fluorescence of these probes can be sensitive to local polarity and microviscosity, providing insights into the cellular environment. researchgate.net

Investigations of Hydration Dynamics in Biologically Relevant Systems

The fluorescence of certain coumarin derivatives, including those related to this compound, is sensitive to the hydration and mobility of their immediate surroundings. researchgate.net This property has been exploited to study hydration dynamics in systems that mimic biological environments, such as reverse micelles. researchgate.netresearcher.life By observing changes in the fluorescence properties, researchers can gain insights into the behavior of water molecules in these confined spaces, which is crucial for understanding many biological functions. frontiersin.org The time-dependent fluorescence shift (TDFS) method, which measures the relaxation of the probe's environment, has been used with coumarin derivatives to quantify membrane hydration. researchgate.netfrontiersin.org

Analytical Chemistry Applications

In analytical chemistry, the strong fluorescence of this compound derivatives is harnessed to enhance the detection and quantification of various molecules.

Fluorescent Labeling Reagent for Chromatographic Detection (e.g., HPLC)

Derivatives of this compound, such as 4-Bromomethyl-6,7-dimethoxycoumarin (B14644), are employed as fluorescent labeling reagents for High-Performance Liquid Chromatography (HPLC). fishersci.fiscbt.com These reagents react with specific functional groups, like carboxylic acids, to form highly fluorescent derivatives. fishersci.fithermofisher.com This "pre-column derivatization" significantly improves the sensitivity and selectivity of HPLC methods, allowing for the detection of target compounds at very low concentrations. This technique is particularly valuable in fields like environmental monitoring and food safety testing.

Table 1: Application of this compound Derivatives in HPLC

| Derivative | Application | Purpose |

|---|---|---|

| 4-Bromomethyl-6,7-dimethoxycoumarin | Fluorescent labeling reagent | Detection and quantification of carboxylic acids. fishersci.fithermofisher.com |

Derivatization for Enhanced Sensitivity and Selectivity in Spectroscopic and Mass Spectrometric Analyses

The process of derivatization with coumarin-based reagents is not limited to chromatography. By attaching a fluorescent coumarin tag to a molecule of interest, its detectability in various analytical techniques, including fluorescence spectroscopy and mass spectrometry, can be dramatically improved. chemimpex.comfishersci.fi For example, 4-Bromomethyl-6,7-dimethoxycoumarin has been used as a derivatization reagent for the quantification of certain acids in biological samples using liquid chromatography. thermofisher.com This chemical modification enhances the response of the analyte in the detector, leading to more sensitive and selective analyses.

Intermediate in Natural Product Synthesis and Drug Discovery

Beyond its direct applications as a fluorescent probe, this compound serves as a crucial building block, or intermediate, in the synthesis of more complex molecules. chemimpex.comscbt.com Its coumarin scaffold is a common feature in many naturally occurring compounds with a wide range of biological activities. nih.govresearchgate.net

The versatility of the coumarin structure allows for various chemical modifications, leading to the creation of diverse derivatives with potential therapeutic applications. researchgate.net In the field of drug discovery, this compound and its relatives are explored for their potential anti-inflammatory and antioxidant properties. chemimpex.com Furthermore, they serve as key intermediates in the synthesis of novel drug candidates, including selective estrogen receptor modulators (SERMs). chemimpex.comacs.org The ability to synthesize a variety of derivatives from this core structure makes it an important component in the development of new pharmaceuticals. chemimpex.commdpi.com

Computational and Theoretical Studies of 6,7 Dimethoxy 4 Methylcoumarin

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 6,7-dimethoxy-4-methylcoumarin, to a macromolecular target, typically a protein. This allows for the identification of potential biological targets and the prediction of the compound's inhibitory activity.

Studies have shown that coumarin (B35378) derivatives, including those with methoxy (B1213986) substitutions, can interact with a variety of biological targets. For instance, 6,7-dimethoxycoumarin analogues have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The presence and position of methoxy groups on the coumarin nucleus, as well as the nature of the linker at position-3, have been found to significantly influence the inhibitory activity. nih.gov

In one study, a series of coumarin alkylamines were synthesized and evaluated as AChE inhibitors. The 6,7-dimethoxycoumarin derivatives with a protonatable benzylamino group linked to position-3 were the most active and selective inhibitors. nih.gov Docking studies revealed that these compounds could penetrate the active site gorge of AChE and bind to the peripheral anionic site (PAS). nih.gov

Furthermore, molecular docking has been employed to investigate the potential of coumarin derivatives as inhibitors of other enzymes, such as N-myristoyl transferase (NMT), a potential antifungal target. scielo.org.co While some coumarins showed lower affinity for the NMT active site compared to other classes of natural compounds, these studies highlight the utility of docking in screening for potential biological activities. scielo.org.co It is important to note that while docking is a valuable tool, the results are predictive and should be validated by experimental assays.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 6,7-Dimethoxycoumarin analogues with benzylamino group | Acetylcholinesterase (AChE) | Potent and selective inhibitors, binding to the peripheral anionic site (PAS). nih.gov |

| Coumarins | N-myristoyl transferase (NMT) | Lower binding affinity compared to other natural compounds like alkaloids and flavonoids. scielo.org.co |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Cyclooxygenase (COX) enzyme | Docking studies performed to understand anti-inflammatory activity. mdpi.com |

| Coumarin analogues | Trypanothione reductase | Identified potential inhibitors for leishmaniasis treatment. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has been widely applied to study the structural and electronic properties of coumarin derivatives, providing insights into their reactivity, stability, and spectroscopic characteristics.

DFT calculations can determine the optimized molecular geometry of this compound, including bond lengths and angles. conferenceworld.inijarse.com For instance, in a related compound, 6,8-diiodo-5,7-dimethoxy-4-methylcoumarin, the methoxy groups were found to be significantly twisted with respect to the aromatic ring. iucr.org Such conformational details are crucial for understanding intermolecular interactions.

The electronic properties of coumarins, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. nih.govscispace.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. conferenceworld.inijarse.com A smaller energy gap generally implies higher reactivity. Studies on various coumarin derivatives have shown how different substituents influence these frontier molecular orbitals and, consequently, the molecule's electronic behavior. walisongo.ac.id

Furthermore, DFT can be used to predict vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the calculated structure. nanoient.orgresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nanoient.orgresearchgate.net For example, theoretical calculations on related coumarin dyes have shown good agreement with experimental absorption and emission spectra. nih.govscispace.comunl.pt

| Property | Method | Key Findings for Coumarin Derivatives |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides optimized bond lengths and angles. conferenceworld.inijarse.comnanoient.org |

| HOMO-LUMO Energy Gap | DFT | Relates to chemical reactivity; influenced by substituents. conferenceworld.inijarse.comwalisongo.ac.id |

| Vibrational Frequencies | DFT | Calculated values can be compared with experimental IR and Raman spectra. nanoient.orgresearchgate.net |

| Electronic Absorption | TD-DFT | Predicts UV-Vis spectra, showing good agreement with experimental data for related compounds. nih.govscispace.comresearchgate.netunl.pt |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

In silico ADME prediction is a computational approach used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities of a drug candidate, such as poor absorption or rapid metabolism, before significant resources are invested in its development.

For coumarin derivatives, in silico ADME studies are crucial for evaluating their potential as orally administered drugs. researchgate.net These studies typically involve the calculation of various physicochemical properties and the application of rules such as Lipinski's "rule of five." ijpsonline.com This rule suggests that for a compound to have good oral bioavailability, it should generally have a molecular weight less than 500 Da, a logP (octanol-water partition coefficient) value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. ijpsonline.com

Studies on various coumarin derivatives have shown that many of them, including this compound, generally comply with Lipinski's rule of five, suggesting good potential for oral absorption. researchgate.netresearchgate.net The predicted properties for this compound include a molecular weight of approximately 220.22 g/mol , a topological polar surface area (TPSA) of around 44.8 Ų, and two rotatable bonds. guidechem.com These parameters are within the acceptable range for drug-likeness.